molecular formula C27H23N3O8 B12475757 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12475757
M. Wt: 517.5 g/mol
InChI Key: VVRCPBMEAVFEQN-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a nitrophenoxy group, a phenyl ring, and a pyrrolidine-3-carboxylate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common approach is the mechanochemical treatment, which involves grinding the reactants together to facilitate the reaction . This method is often compared with conventional methods to evaluate yield and efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale mechanochemical synthesis or microwave-assisted synthesis, both of which are gaining recognition for their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form reactive species.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include cytochrome P-450 for reduction and various oxidizing agents for oxidation . Reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include amino derivatives, oxidized species, and substituted aromatic compounds .

Scientific Research Applications

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with molecular targets such as DNA. The compound undergoes cytochrome P-450 dependent reduction to form reactive species that interact with DNA, perturbing its normal functions and leading to the death of pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is unique due to its combination of a nitrophenoxy group, a phenyl ring, and a pyrrolidine-3-carboxylate moiety. This unique structure contributes to its diverse range of applications and potential therapeutic properties.

Properties

Molecular Formula

C27H23N3O8

Molecular Weight

517.5 g/mol

IUPAC Name

[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 1-[(2-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C27H23N3O8/c1-17-4-2-3-5-23(17)26(33)28-29-15-19(14-25(29)32)27(34)37-16-24(31)18-6-10-21(11-7-18)38-22-12-8-20(9-13-22)30(35)36/h2-13,19H,14-16H2,1H3,(H,28,33)

InChI Key

VVRCPBMEAVFEQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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